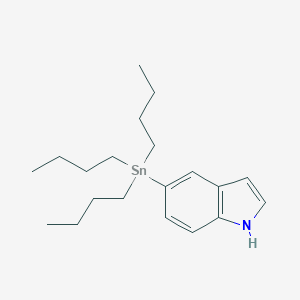
5-(Tributylstannyl)-1H-indole
Übersicht
Beschreibung
Organotin compounds, such as tributyltin, are often used in organic synthesis due to their stability and reactivity . They can participate in various reactions, including Stille cross-coupling reactions .
Synthesis Analysis
The synthesis of organotin compounds often involves the reaction of tin halides with organolithium or Grignard reagents . In some cases, palladium-catalyzed cross-coupling reactions have been used to synthesize organotin compounds .Molecular Structure Analysis
The molecular structure of organotin compounds is typically determined by techniques such as NMR spectroscopy . The structure can be influenced by factors such as the nature of the organic groups attached to the tin atom and the presence of intramolecular noncovalent interactions .Chemical Reactions Analysis
Organotin compounds can participate in various types of reactions, including Stille cross-coupling reactions . These reactions involve the coupling of an organotin compound with an organic electrophile in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of organotin compounds can vary widely depending on the nature of the organic groups attached to the tin atom . These properties can influence the reactivity and stability of the compounds, as well as their behavior in biological systems .Wissenschaftliche Forschungsanwendungen
Reagent for Preparation of Tetrazoles : 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, closely related to 5-(Tributylstannyl)-1H-indole, is utilized for converting aryl- and heteroaryl-halides to tetrazoles. This involves a copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling reaction and a deprotection step, yielding electron-neutral and electron-poor substrates in varying yields (Bookser, 2000).
Synthesis of Indoles : A method described for the preparation of indoles from alpha-haloenones and alpha-(trialkylstannyl)enecarbamates, following a Stille coupling, is significant. This method enables the construction of substituted indoles not easily prepared by conventional annelation methods (Greshock & Funk, 2006).
Drug Development : Indole derivatives, including 5-Ethyl-1H-indole synthesized from 5-(Tributylstannyl)-1H-indole, are crucial in drug development due to their extensive pharmacological activity. This research highlights the synthesis of 5-Ethyl-1H-indole using a new method for dephenyl sulfonylation (Rao et al., 2017).
Serotonin Receptor Antagonist : The development of a novel indole derivative as a 5-HT6 receptor antagonist for potential treatment of cognitive disorders, including Alzheimer's Disease, is an example of the application of 5-(Tributylstannyl)-1H-indole derivatives in pharmaceutical research (Nirogi et al., 2017).
Synthesis of Substituted Indoles : N-acyl-2-iodoanilines coupled with 1-(tributylstannyl)-1-substituted allenes, using the Stille coupling, can form substituted indoles. This method allows the synthesis of various indoles, including indomethacin (Mukai & Takahashi, 2005).
Trifluoroacetylation of Indole-chalcones : A novel approach for annulation of an indole moiety and subsequent trifluoroacetylation, to afford trifluoroacetylindole-chalcone derivatives, is another application in the field of organic synthesis (Mphahlele & Maluleka, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
5-(Tributylstannyl)-1H-indole is a type of organotin compound . Organotin compounds, such as tributyltin (TBT), have been found to exhibit promising anticancer and antileishmanial activities . .
Mode of Action
Organotin compounds like tbt are known to interact with various molecular targets including proteases, enzymes, membrane receptors, transporters, and ion channels . The specific interactions of 5-(Tributylstannyl)-1H-indole with these targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Organotin compounds are known to interfere with various biochemical processes, leading to cytotoxic effects
Result of Action
Organotin compounds like tbt have been found to exhibit cytotoxic effects against various cell lines
Action Environment
The action of 5-(Tributylstannyl)-1H-indole can be influenced by various environmental factors. For instance, TBT, a type of organotin compound, is known to leach out into the marine environment where it exhibits high toxicity toward non-target organisms . The specific environmental factors influencing the action, efficacy, and stability of 5-(Tributylstannyl)-1H-indole are yet to be elucidated.
Eigenschaften
IUPAC Name |
tributyl(1H-indol-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h2-6,9H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXZZBMEFQHTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577730 | |
| Record name | 5-(Tributylstannyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tributylstannyl)-1H-indole | |
CAS RN |
143724-34-9 | |
| Record name | 5-(Tributylstannyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
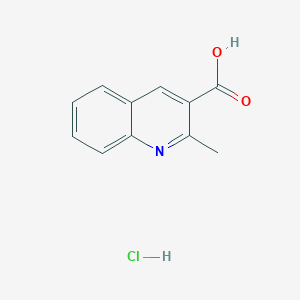
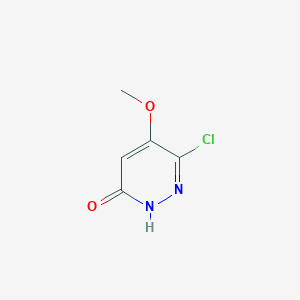
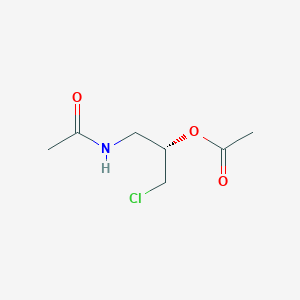

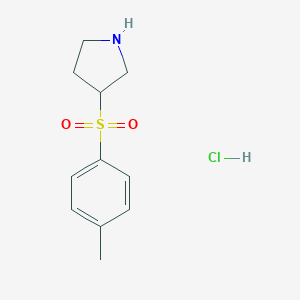
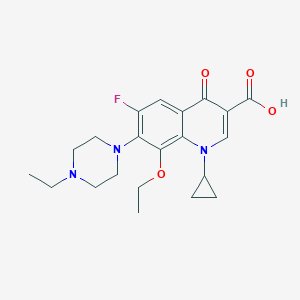
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)

![12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B180378.png)
![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)
